molecular formula C18H20N2O3S B2719837 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide CAS No. 942742-32-7

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide

Cat. No. B2719837
CAS RN: 942742-32-7
M. Wt: 344.43
InChI Key: LCMPPCNYBOPJLU-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide” is a compound that belongs to the class of thiazolidine-2,4-diones . The thiazolidine-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Synthesis Analysis

Thiazolidine-2,4-diones are typically prepared by the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provides 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by IR, 1H NMR, 13C NMR spectral studies, and elemental analysis .


Chemical Reactions Analysis

The TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined by various analytical techniques. For example, the melting point of a similar compound, (Z)-2-(5-(2-hydroxy-5-nitrobenzylidene)-2,4-dioxothizolidin-3-yl)acetic acid, was found to be 205–206 °C .

Scientific Research Applications

Antihyperglycemic Activity

Studies on 2,4-thiazolidinedione derivatives of aryl-substituted cinnamic acid have demonstrated promising antihyperglycemic activity. For instance, research by Kumar et al. (2011) explored the synthesis of these derivatives and their efficacy in neonatal streptozotocin-induced diabetic Wister male rats. The findings indicated that specific disubstitutions on the aryl ring with electron-releasing groups significantly enhanced antihyperglycemic activity, suggesting potential applications in diabetes management (Kumar et al., 2011).

Tyrosinase Inhibition and Antioxidant Effects

Another area of interest is the inhibition of tyrosinase and antioxidant effects, which are crucial for anti-melanogenic therapies. Ko et al. (2022) synthesized cinnamamide derivatives, showing potent in vitro and in vivo tyrosinase inhibition and significant antioxidant properties. These compounds effectively reduced melanin production and ROS levels, highlighting their potential as novel anti-melanogenic agents (Ko et al., 2022).

Chemotherapeutic Agent Protection

Cinnamic acid, a closely related compound, has been shown to mitigate myelosuppression and oxidative stress induced by cyclophosphamide, a chemotherapeutic agent. This protective effect, as discussed by Patra et al. (2012), may indicate the potential of cinnamamide derivatives in reducing the side effects of chemotherapy (Patra et al., 2012).

Anticancer Activity

The stereoselective synthesis of thiazolidine derivatives has revealed broad anticancer activity, particularly against leukemia and colon cancer cell lines. Research by Hassan et al. (2020) supports the exploration of these derivatives as therapeutic agents in cancer treatment (Hassan et al., 2020).

Antimicrobial and Anthelmintic Activities

Derivatives of cinnamamide have also shown significant antimicrobial and anthelmintic activities, suggesting their utility in addressing infections and infestations. Naganagowda and Padmashali (2010) synthesized compounds demonstrating efficacy against a variety of pathogens, highlighting their potential in developing new antimicrobial agents (Naganagowda & Padmashali, 2010).

DNA Intercalation and Topoisomerase-IIα Inhibition

The ability of naphthalimide-benzothiazole/cinnamide derivatives to intercalate DNA and inhibit topoisomerase-IIα has been investigated, indicating potential applications in cancer therapy. Rao et al. (2019) identified derivatives with potent cytotoxic activity against human cancer cell lines, underlining the therapeutic prospects of these compounds in targeting cancer at the molecular level (Rao et al., 2019).

Future Directions

The enhanced antimicrobial and cytotoxic effect of these compounds suggests that they are ideally suited for further modification to obtain more efficacious antimicrobial and cytotoxic compounds . Future research could focus on synthesizing new derivatives and testing their biological activities.

properties

IUPAC Name

(E)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-16(11-10-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-17(22)12-24-18(20)23/h1-3,6-7,10-11,14-15H,4-5,8-9,12H2,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMPPCNYBOPJLU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C=CC2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C(C1)NC(=O)/C=C/C2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.